molecular formula C20H20O8 B1246520 3-O-methylfunicone

3-O-methylfunicone

Cat. No. B1246520
M. Wt: 388.4 g/mol
InChI Key: WGLRJONCGNNMKL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-methylfunicone is a natural product found in Talaromyces pinophilus with data available.

Scientific Research Applications

Antitumor Properties and Cell Cycle Regulation

3-O-Methylfunicone (OMF), a secondary metabolite produced by Penicillium pinophilum, has been extensively studied for its potential in cancer treatment. Research has shown that OMF can affect cell proliferation and motility in various human solid tumors. Notably, it has been demonstrated to arrest cell division and motility in human mesothelioma cells, a type of aggressive cancer resistant to standard therapies. In HeLa cells, OMF treatment led to inhibition of cell growth, disruption of tubulin fibers, cell cycle arrest, and apoptosis induction. These findings suggest a potential for developing new agents for cancer chemotherapy due to OMF's capacity to modulate apoptosis and affect the cell cycle (Buommino et al., 2010), (Buommino et al., 2004).

Anti-Proliferative Effects on Cancer Cells

Studies have also highlighted the anti-proliferative effects of OMF on different cancer cell lines. For instance, OMF was found to inhibit proliferation and induce apoptosis in melanoma cell lines, which are known for their impaired ability to undergo programmed cell death. Similar effects were observed in breast cancer cells, where OMF inhibited cell proliferation and motility, downregulated αvβ5 integrin, and inhibited the secretion of metalloproteinases, which are critical in tumor progression. The selective inhibition of breast cancer stem cells by OMF further underscores its potential in cancer therapy (Baroni et al., 2009), (Buommino et al., 2007), (Buommino et al., 2011).

Structural and Bioactive Properties

The bioactive microbial compounds of OMF, including its antifungal, antiproliferative, and pro-apoptotic properties, have been a focus of research. Initially characterized for its antifungal capabilities, OMF has gained recognition for its biological properties against human tumor cell lines. An overview of the molecular structure, sources, and biological properties of OMF indicates its significant potential in pharmaceutical applications (Nicoletti et al., 2015).

Inhibitory Activity against DNA Polymerases

The natural product 3-O-methylfunicone and its derivatives have shown inhibitory activities against Y-family DNA polymerases. This suggests potential applications of OMF in addressing DNA damage and mutations, contributing to its role in cancer treatment strategies (Ehrlich & Carell, 2013).

Antiviral Properties

OMF's antiviral properties have been evaluated, particularly against bovine herpesvirus type-1 (BoHV-1). The compound was found to significantly reduce signs of cell death, increase cell proliferation, and decrease virus titers during BoHV-1 infection in bovine cells. This points to OMF's potential as a non-toxic active drug against viral infections, opening up avenues for further research in this domain (Fiorito et al., 2022).

properties

Product Name

3-O-methylfunicone

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 3,5-dimethoxy-2-[5-methoxy-4-oxo-6-[(E)-prop-1-enyl]pyran-3-carbonyl]benzoate

InChI

InChI=1S/C20H20O8/c1-6-7-14-19(26-4)18(22)13(10-28-14)17(21)16-12(20(23)27-5)8-11(24-2)9-15(16)25-3/h6-10H,1-5H3/b7-6+

InChI Key

WGLRJONCGNNMKL-VOTSOKGWSA-N

Isomeric SMILES

C/C=C/C1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC

SMILES

CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC

Canonical SMILES

CC=CC1=C(C(=O)C(=CO1)C(=O)C2=C(C=C(C=C2OC)OC)C(=O)OC)OC

synonyms

3-O-methylfunicone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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